RCL L336963 is commercially available from suppliers such as Sigma-Aldrich and BenchChem, indicating its relevance in both research and industrial applications. The compound is classified as a chromenone derivative, which is known for its diverse biological activities, including potential anti-cancer properties. The presence of fluorine atoms in its structure also suggests it may exhibit unique physical and chemical characteristics, making it suitable for specialized applications.
The synthesis of RCL L336963 typically involves multi-step organic reactions. Key steps include:
Industrial production may utilize high-pressure reactors and automated synthesis equipment to optimize yield and purity, employing techniques like chromatography for purification.
The molecular structure of RCL L336963 can be represented using various chemical notation systems:
InChI=1S/C35H36FNO9/c1-20-29(22-10-12-23(36)13-11-22)30(38)26-17-16-25(19-28(26)42-20)43-31(39)27(37-32(40)45-34(2,3)4)18-21-8-14-24(15-9-21)44-33(41)46-35(5,6)7/h8-17,19,27H,18H2,1-7H3,(H,37,40)
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC3=CC=C(C=C3)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C4=CC=C(C=C4)F
These notations provide insights into the compound's connectivity and stereochemistry.
RCL L336963 participates in various chemical reactions due to its functional groups:
The specific outcomes of these reactions depend on the conditions employed (temperature, solvent, etc.).
The mechanism of action for RCL L336963 is largely dependent on its interactions at the molecular level with biological targets. The presence of fluorine atoms may enhance lipophilicity, allowing better membrane penetration. The chromenone core is known for its ability to interact with various enzymes and receptors in biological systems, potentially leading to therapeutic effects such as anti-cancer activity or modulation of metabolic pathways.
Experimental data supporting these mechanisms often come from in vitro studies assessing cellular responses to RCL L336963 exposure .
RCL L336963 exhibits several notable physical properties:
The chemical properties include:
Comprehensive analyses using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for characterizing these properties .
RCL L336963 has several scientific uses:
The versatility of RCL L336963 makes it a valuable compound in both academic research and industrial applications .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5